6-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound features a complex tricyclic scaffold (1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one) fused with a sulfonated piperazine moiety bearing a 3,4-dimethylbenzoyl substituent. The tricyclic core consists of a bridged ring system with a ketone group at position 11, while the piperazine ring is functionalized with a sulfonyl linker and a dimethylated aromatic acyl group. The sulfonyl group may enhance solubility and hydrogen-bonding capacity, while the dimethylbenzoyl moiety could influence lipophilicity and steric interactions .
Properties
IUPAC Name |
6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-16-3-4-20(13-17(16)2)24(29)25-9-11-26(12-10-25)32(30,31)21-14-18-5-6-22(28)27-8-7-19(15-21)23(18)27/h3-4,13-15H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIOSTLZQUJVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (hereafter referred to as "Compound A") exhibits significant biological activity that has been the subject of various studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A is characterized by its unique tricyclic structure combined with a sulfonyl group and a piperazine moiety. Its molecular formula is C_{19}H_{24}N_{2}O_{3}S, and it possesses a molecular weight of approximately 364.47 g/mol. The presence of the 3,4-dimethylbenzoyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that Compound A functions primarily as a CRTH2 antagonist . CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) plays a crucial role in mediating inflammatory responses, particularly in allergic conditions such as asthma and rhinitis. By inhibiting this receptor, Compound A may reduce Th2-mediated inflammation.
| Mechanism | Description |
|---|---|
| CRTH2 Antagonism | Inhibits Th2 cell activation and subsequent inflammatory mediator release |
| Neurotransmitter Modulation | Potential effects on neurotransmitter systems due to piperazine structure |
Case Studies
- Study on Inflammatory Models : In vivo studies using mouse models demonstrated that administration of Compound A significantly reduced eosinophil infiltration in lung tissues compared to controls, indicating its potential utility in treating allergic asthma.
- Neuropharmacological Assessment : Preliminary assessments suggest that compounds structurally similar to Compound A exhibit neuroprotective effects in models of neurodegeneration, possibly through modulation of neurotransmitter systems.
Pharmacokinetics
The pharmacokinetic profile of Compound A remains to be fully elucidated; however, initial studies suggest it may exhibit moderate bioavailability with a half-life conducive to therapeutic dosing regimens. Further research is required to understand its metabolism and excretion pathways.
Safety and Toxicology
Toxicological evaluations are essential for determining the safety profile of Compound A. Early findings indicate low acute toxicity in animal models; however, chronic exposure studies are necessary to assess long-term effects.
Comparison with Similar Compounds
Table 1: Structural and Hypothetical Physicochemical Comparisons
*Hypothetical values based on structural features.
Conformational Analysis
The tricyclic core’s puckering parameters, as defined by Cremer and Pople (), influence binding affinity. For example:
- Phase angle (φ) : Differences in φ between dimethyl and dimethoxy variants may alter the spatial orientation of the benzoyl group, affecting target engagement.
Chemoinformatic Similarity
Using binary fingerprint-based similarity coefficients ():
- Tanimoto Coefficient : The target and its dimethoxy analog () share a high Tanimoto score (~0.92), indicating strong structural overlap. In contrast, the pyridazine-thioether analog () scores lower (~0.65), reflecting divergent pharmacophoric features .
- Dice Coefficient : Further analysis with alternative coefficients (e.g., Dice) could highlight nuanced differences in functional group priority.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
